Cas no 1207029-32-0 (ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate)

Ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate is a specialized piperidine derivative featuring both tert-butylcarbamoyl and formamido functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its versatile reactivity and potential as an intermediate in the development of bioactive molecules. The presence of the tert-butyl group enhances steric stability, while the ethyl carboxylate moiety offers flexibility for further derivatization. Its well-defined structure and purity make it suitable for precise applications in medicinal chemistry, particularly in the design of protease inhibitors or other targeted therapeutics. The compound's balanced lipophilicity and functional group compatibility further contribute to its utility in complex synthetic pathways.
ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate structure
1207029-32-0 structure
Product name:ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate
CAS No:1207029-32-0
MF:C14H25N3O4
MW:299.366003751755
CID:6505876
PubChem ID:45497341

ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate
    • ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
    • F5852-1560
    • ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate
    • VU0523693-1
    • AKOS024522202
    • 1207029-32-0
    • ethyl 4-[[2-(tert-butylamino)-2-oxoacetyl]amino]piperidine-1-carboxylate
    • Inchi: 1S/C14H25N3O4/c1-5-21-13(20)17-8-6-10(7-9-17)15-11(18)12(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19)
    • InChI Key: CHNOKLCYWDLYEI-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCC(CC1)NC(C(NC(C)(C)C)=O)=O)=O

Computed Properties

  • Exact Mass: 299.18450629g/mol
  • Monoisotopic Mass: 299.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.7Ų
  • XLogP3: 1.1

ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5852-1560-15mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
15mg
$89.0 2023-09-09
Life Chemicals
F5852-1560-4mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
4mg
$66.0 2023-09-09
Life Chemicals
F5852-1560-25mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
25mg
$109.0 2023-09-09
Life Chemicals
F5852-1560-10mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
10mg
$79.0 2023-09-09
Life Chemicals
F5852-1560-30mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
30mg
$119.0 2023-09-09
Life Chemicals
F5852-1560-1mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
1mg
$54.0 2023-09-09
Life Chemicals
F5852-1560-3mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
3mg
$63.0 2023-09-09
Life Chemicals
F5852-1560-2μmol
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5852-1560-5mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
5mg
$69.0 2023-09-09
Life Chemicals
F5852-1560-20mg
ethyl 4-[(tert-butylcarbamoyl)formamido]piperidine-1-carboxylate
1207029-32-0
20mg
$99.0 2023-09-09

Additional information on ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate

Research Brief on Ethyl 4-(tert-Butylcarbamoyl)formamidopiperidine-1-carboxylate (CAS: 1207029-32-0)

Ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate (CAS: 1207029-32-0) is a piperidine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique carbamoyl and carboxylate functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in modulating enzyme activity, receptor binding, and as a precursor for novel therapeutic agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs). The study highlighted its structural flexibility, which allows for modifications that enhance binding affinity and selectivity. The researchers synthesized a series of derivatives, demonstrating improved pharmacokinetic properties and in vitro efficacy against cancer-related PPIs. These findings underscore the compound's potential in oncology drug development.

Another notable application of ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate was reported in a 2024 ACS Chemical Biology paper, where it was used to develop covalent inhibitors for serine hydrolases. The study revealed that the compound's carbamoyl group could be strategically modified to form irreversible bonds with active-site residues, leading to prolonged enzyme inhibition. This approach has implications for treating neurodegenerative diseases and metabolic disorders, where dysregulated hydrolase activity plays a critical role.

Beyond its therapeutic potential, the compound has also been explored in material science. A 2023 Chemical Communications article described its use as a linker in polymer-based drug delivery systems. The researchers functionalized the piperidine ring to create pH-responsive hydrogels, enabling controlled release of anticancer drugs. This innovation addresses challenges in targeted therapy, such as reducing off-target effects and improving drug bioavailability.

Despite these advancements, challenges remain in optimizing the compound's synthetic routes and scalability. A 2024 review in Organic Process Research & Development analyzed green chemistry approaches to streamline its production, emphasizing catalytic methods and solvent-free reactions. These efforts aim to reduce environmental impact while maintaining high yields, which is critical for industrial-scale applications.

In conclusion, ethyl 4-(tert-butylcarbamoyl)formamidopiperidine-1-carboxylate (CAS: 1207029-32-0) represents a promising scaffold in medicinal chemistry and material science. Ongoing research continues to uncover its multifaceted roles, from drug design to advanced materials, positioning it as a valuable tool for future innovations. Collaborative efforts between academia and industry will be essential to fully realize its potential.

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